molecular formula C15H16N2O4 B2705824 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034487-38-0

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2705824
CAS No.: 2034487-38-0
M. Wt: 288.303
InChI Key: YJVTWBLPAURWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization of Isoxazolopyridone Derivatives

Isoxazolopyridone derivatives, closely related to the query compound, have been pharmacologically characterized as allosteric metabotropic glutamate receptor (mGluR) 7 antagonists. These compounds, specifically MDIP and MMPIP, have shown to inhibit intracellular Ca2+ mobilization and forskolin-stimulated cAMP accumulation in CHO cells expressing rat mGluR7, indicating their potential utility as pharmacological tools for elucidating mGluR7's roles in central nervous system functions (Suzuki et al., 2007).

Synthesis and Antiviral Activity

Another study focused on the synthesis and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives. These compounds were evaluated for their anti-HSV1 and anti-HAV-MBB activity, demonstrating the potential of such structures in antiviral research (Attaby et al., 2006).

Heterocyclic Syntheses from o-Amino-nitriles

Research on heterocyclic syntheses from o-amino-nitriles leading to derivatives of benzo(f)- and benzo(h)quinazolines highlights the synthetic versatility of compounds with similar core structures. These syntheses aimed at producing analogs of antimalarial and anticancer agents, showcasing the chemical diversity and application breadth of these molecules (Taylor et al., 1967).

Regioselective Synthesis of 1-Desazapurine

The use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurine derivatives further exemplifies the chemical utility of these compounds. With applications in drug design and medicinal chemistry, 1-desazapurines serve as potent pharmacophores, indicating the relevance of such synthetic strategies in developing new therapeutics (Ostrovskyi et al., 2011).

Corrosion Inhibition

Investigations into Schiff bases derived from similar chemical structures have shown significant corrosion inhibition efficiency for carbon steel in acidic environments. This application highlights the potential industrial and material science applications of compounds within this chemical family (Hegazy et al., 2012).

Properties

IUPAC Name

1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-7-6-12-11(9-17)8-16-21-12/h2-5,8H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVTWBLPAURWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.